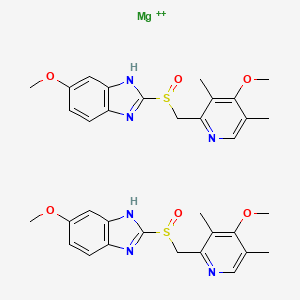

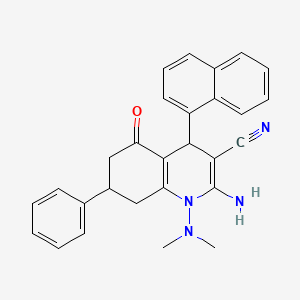

5-Methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)sulfinyl)-1H-benzimidazole, magnesium salt (2:1)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

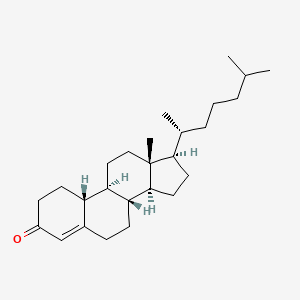

Omeprazole Magnesium is the magnesium salt form of a benzimidazole with selective and irreversible proton pump inhibitor activity. In the acidic compartment of parietal cells, omeprazole is protonated and converted into the active achiral sulfenamide; the active sulfenamide forms one or more covalent disulfide bonds with the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting its activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production. H+/K+ ATPase is an integral membrane protein of the gastric parietal cell.

A 4-methoxy-3,5-dimethylpyridyl, 5-methoxybenzimidazole derivative of timoprazole that is used in the therapy of STOMACH ULCERS and ZOLLINGER-ELLISON SYNDROME. The drug inhibits an H(+)-K(+)-EXCHANGING ATPASE which is found in GASTRIC PARIETAL CELLS.

Applications De Recherche Scientifique

Tautomerism in Solution

- Tautomerism Study : A study on the tautomerism of 5-Methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)sulfinyl)-1H-benzimidazole (also known as omeprazole) revealed a preference for the 6-methoxy tautomer in THF at 195 K. The study employed 1H and 13C NMR techniques and theoretical calculations to analyze the tautomerism (Claramunt et al., 2004).

Analytical Chemistry Applications

- Simultaneous Metal Ion Determination : Utilizing 5-Methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)sulfinyl)-1H-benzimidazole, researchers developed a method for the simultaneous determination of V (V) and Co (II) ions. This was achieved through derivative spectrophotometry, establishing optimal conditions for the process and determining the composition of the metal complexes (Ranganath et al., 2015).

Biocatalytic Methods

- Biocatalytic Preparation of Esomeprazole : A biocatalytic method was developed for the preparation of (S)-omeprazole, or esomeprazole, in enantiomerically pure form. Aspergillus carbonarius was used to convert omeprazole sulfide to (S)-omeprazole with high enantiomeric excess, demonstrating chemoselectivity in the oxidation of sulfide to sulfoxide (Sangar et al., 2018).

H+/K+-ATPase Inhibitor Synthesis

- Synthesis of Benzimidazole H+/K+-ATPase Inhibitors : A paper focused on the synthesis of 2-[[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole, a key intermediate for proton pump inhibitors. The study presented a nine-step synthesis route and analyzed the optical purity and structure of the product (Yang, 2008).

Propriétés

Formule moléculaire |

C34H38MgN6O6S2+2 |

|---|---|

Poids moléculaire |

715.1 g/mol |

Nom IUPAC |

magnesium;6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole |

InChI |

InChI=1S/2C17H19N3O3S.Mg/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h2*5-8H,9H2,1-4H3,(H,19,20);/q;;+2 |

Clé InChI |

ZAUIQBMEUIXDRJ-UHFFFAOYSA-N |

SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.[Mg+2] |

SMILES canonique |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.[Mg+2] |

Pictogrammes |

Irritant |

Synonymes |

H 168 68 H 168-68 H 16868 Magnesium, Omeprazole Omeprazole Omeprazole Magnesium Omeprazole Sodium Prilosec Sodium, Omeprazole |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B1229906.png)

![3-(5,10-dihydrothieno[2,3-c][2]benzothiepin-10-yl)-N,N-dimethylpropan-1-amine](/img/structure/B1229910.png)

![2-[[2-(4-chlorophenoxy)-1-oxoethyl]hydrazo]-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide](/img/structure/B1229914.png)

![N-ethyl-N-(2-ethylphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B1229916.png)